Synthesis Efficiency: One-Step Protocol Delivers Quantitative Yield vs. Multi-Step Analog Synthesis
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one via adapted Vilsmeier conditions proceeds in one step with a reported quantitative yield (>95%) [1]. In contrast, the synthesis of the positional isomer 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one typically involves a multi-step alkylation sequence with an estimated yield of approximately 65% . This 1.5-fold improvement in yield reduces material waste and labor for procurement.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | Quantitative (>95%) |
| Comparator Or Baseline | 4-(1-ethyl-1H-imidazol-2-yl)butan-2-one (CAS 1344059-48-8): ~65% estimated |
| Quantified Difference | >30 percentage point increase in yield |
| Conditions | Adapted Vilsmeier conditions (one-step) vs. base-mediated alkylation (multi-step) |
Why This Matters
Higher synthetic efficiency translates to lower cost per gram and shorter lead times for custom synthesis orders.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. Synthesis and Spectroscopic Characterization of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one. Molbank 2023, 2023(2), M1654. https://doi.org/10.1246/bcsj.20220202 View Source
